

Application Notes and Protocols: Hematoxylin and Eosin (H&E) Staining

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Compound of Interest

Compound Name: Color

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Introduction

Hematoxylin and Eosin (H&E) staining is the most widely used histological staining technique in medical diagnosis and research.[1] It is a cornerstone in histopathology for visualizing a wide range of normal and abnormal cellular and tissue components.[1][2] The H&E stain utilizes a combination of two dyes: hematoxylin and eosin.[1][3] Hematoxylin, a basic dye, stains acidic (basophilic) structures, most notably the cell nucleus, a purplish-blue.[1][4][5] Eosin, an acidic dye, stains basic (eosinophilic) structures in the cytoplasm and extracellular matrix in varying shades of pink and red.[1][4][5] This differential staining provides a clear distinction between the nucleus and cytoplasm, revealing the structural details of tissues.[1]

Principle of H&E Staining

The H&E staining method is a regressive staining technique, where the tissue is first overstained with hematoxylin and then selectively destained (differentiated) with a weak acid solution.[6] Hematoxylin itself is not a dye but its oxidation product, hematein, is the active staining agent.[7] Hematein forms a complex with a metallic salt (mordant), typically aluminum, which then binds to the phosphate backbone of the nucleic acids in the nucleus.[7] The subsequent "bluing" step, using a weakly alkaline solution, converts the initial reddish-purple stain to a crisp blue-purple.[8] Eosin then acts as a counterstain, binding to positively charged proteins in the cytoplasm and extracellular matrix.[5]

Applications

- Routine Histopathology: H&E is the gold standard for routine examination of tissue biopsies to diagnose a wide range of diseases, including cancer.[1]
- Research: It is extensively used in basic and preclinical research to study tissue morphology, cellularity, and the effects of various treatments on tissues.
- Drug Development: In drug development, H&E staining is critical for toxicological studies to assess the safety of new compounds by identifying any pathological changes in tissues.

Experimental Protocol: H&E Staining for Paraffin-Embedded Sections

This protocol outlines the standard procedure for H&E staining of 4-5 μm thick paraffin-embedded tissue sections.[9]

I. Deparaffinization and Rehydration

This step removes the paraffin wax from the tissue sections and rehydrates them for staining with aqueous solutions.[2]

- Xylene: Immerse slides in two changes of xylene for 5 minutes each.[9]
- Absolute Ethanol: Transfer slides through two changes of 100% ethanol for 2 minutes each.[9]
- 95% Ethanol: Immerse slides in 95% ethanol for 2 minutes.[9]
- 70% Ethanol: Immerse slides in 70% ethanol for 2 minutes.[9]
- Distilled Water: Rinse slides in distilled water for 2 minutes.[9]

II. Nuclear Staining with Hematoxylin

This stage stains the cell nuclei blue-purple.

- Hematoxylin: Submerge slides in Harris or Mayer's hematoxylin solution for 5-10 minutes.[9]
The exact time may vary depending on the age and type of hematoxylin used.

- Rinsing: Rinse the slides in running tap water for 1-2 minutes.[9]

III. Differentiation and Bluing

Differentiation removes excess hematoxylin, while bluing turns the nuclei blue.

- Acid Alcohol: Dip slides in 0.3-1% acid alcohol (hydrochloric acid in 70% ethanol) for a few seconds to de-stain.[3][7]
- Rinsing: Quickly rinse in tap water.[9]
- Bluing: Dip the slides in a bluing agent such as ammonia water or Scott's tap water substitute for about 30 seconds, or until the sections turn blue.[9]
- Final Rinse: Wash the slides in running tap water for 5 minutes to remove the bluing agent.[9]

IV. Counterstaining with Eosin

This step stains the cytoplasm and extracellular matrix pink/red.

- Eosin: Submerge the slides in 1% Eosin Y solution for 1-2 minutes.[3][9]
- Rinsing: Briefly rinse in distilled water to remove excess eosin.[9]

V. Dehydration, Clearing, and Mounting

These final steps prepare the stained slides for microscopic examination.

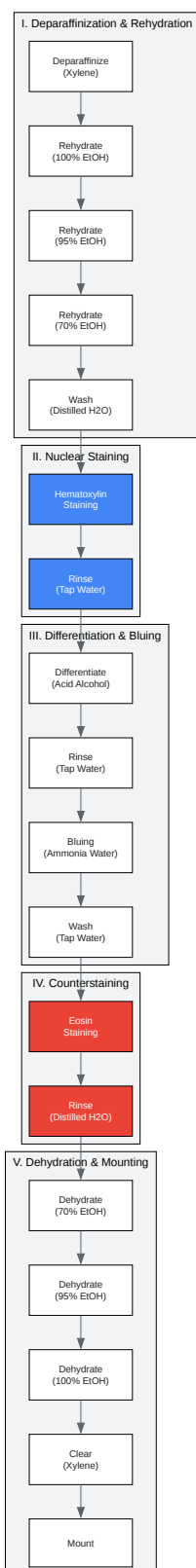
- Dehydration: Dehydrate the sections by immersing them in increasing concentrations of ethanol: 70%, 95%, and two changes of absolute ethanol, for 2 minutes each.[9]
- Clearing: Clear the slides in two changes of xylene for 5 minutes each.[9]
- Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.[9]
- Drying: Allow the slides to dry in a fume hood or an incubator.[9]

Quantitative Data Summary

The following table summarizes the typical timings and concentrations for the key steps in the H&E staining protocol. Note that these can be adjusted based on tissue type, fixation method, and desired staining intensity.

Step	Reagent	Concentration	Time
Deparaffinization	Xylene	100%	2 changes, 5 min each
Rehydration	Absolute Ethanol	100%	2 changes, 2 min each
95% Ethanol	95%	2 min	
70% Ethanol	70%	2 min	
Distilled Water	N/A	2 min	
Nuclear Staining	Hematoxylin (Harris or Mayer's)	Varies	3-10 min
Differentiation	Acid Alcohol	0.3-1% HCl in 70% Ethanol	1-2 seconds (dip)
Bluing	Ammonia Water	0.1% Ammonium Hydroxide	~30 seconds
Counterstaining	Eosin Y	1%	1-2 min
Dehydration	70% Ethanol	70%	2 min
95% Ethanol	95%	2 min	
Absolute Ethanol	100%	2 changes, 2 min each	
Clearing	Xylene	100%	2 changes, 5 min each

Experimental Workflow Diagram



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Caption: Workflow of the Hematoxylin and Eosin (H&E) staining protocol.

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